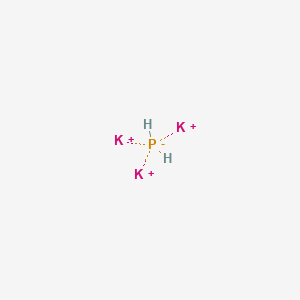Potassium phosphide (K3P)
CAS No.: 20770-41-6
Cat. No.: VC3774376
Molecular Formula: H2K3P+2
Molecular Weight: 150.285 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20770-41-6 |
|---|---|
| Molecular Formula | H2K3P+2 |
| Molecular Weight | 150.285 g/mol |
| IUPAC Name | tripotassium;phosphanide |
| Standard InChI | InChI=1S/3K.H2P/h;;;1H2/q3*+1;-1 |
| Standard InChI Key | UXNDEGTUDQHWPA-UHFFFAOYSA-N |
| SMILES | [PH2-].[K+].[K+].[K+] |
| Canonical SMILES | [PH2-].[K+].[K+].[K+] |
| Colorform | White crystalline or powdered solid |
Introduction
Physical and Chemical Properties
Physical Properties
Potassium phosphide appears as a white crystalline solid or powder at room temperature. It possesses a hexagonal crystal structure, which influences its electronic and mechanical properties . The basic physical properties of potassium phosphide are summarized in Table 1.
Table 1: Physical Properties of Potassium Phosphide (K3P)
Chemical Properties
Potassium phosphide demonstrates significant reactivity, particularly with water and oxidizing substances. Its chemical behavior is characterized by several important properties that affect its handling and applications:
-
It reacts violently with water, producing toxic phosphine gas (PH3) .
-
It is incompatible with oxidizers such as atmospheric oxygen .
-
It reacts vigorously with acids, particularly oxidizing acids .
-
Contact with moisture or acids leads to rapid generation of phosphine gas, which is highly toxic .
Synthesis Methods
The primary method for synthesizing potassium phosphide involves the direct reaction between elemental potassium and phosphorus. This reaction can be represented by the following chemical equation:
This synthesis route requires controlled conditions due to the high reactivity of both potassium metal and phosphorus. The reaction is typically conducted under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The synthesis process must be carefully controlled as both reactants are highly reactive and can present significant safety hazards .
Electronic Structure and Bonding
Potassium phosphide is an ionic compound formed through electron transfer between potassium and phosphorus atoms. The electronic structure and bonding in K3P can be explained as follows:
-
Each potassium atom (Group 1) has one valence electron, which it donates to form a K⁺ cation.
-
The phosphorus atom (Group 15) has five valence electrons and accepts three electrons from the potassium atoms to complete its octet.
-
This electron transfer results in three K⁺ cations and one P³⁻ anion.
-
These oppositely charged ions are held together by strong electrostatic forces, forming an ionic bond11.
The Lewis structure of potassium phosphide shows the phosphorus atom with a complete octet (eight electrons in its outer shell) and a -3 charge, balanced by three potassium ions each with a +1 charge11.
Recent Research Developments
Recent research has expanded our understanding of potassium phosphide and its potential applications:
Battery Technology
Significant research has focused on incorporating potassium phosphide into battery technologies. A 2022 study investigated phosphorus and phosphide-based materials for alkali metal-ion batteries, noting:
"Regarding LIBs and SIBs, the alloying products were Li3P and Na3P, whereas for PIBs, the final alloying products included KP, K3P, and K4P3, based on different working pathways."
Computational Studies
Computational research has provided insights into the electronic structure and properties of potassium phosphide:
-
Density functional theory (DFT) calculations have been performed to predict the stability of K3P in various applications .
-
Studies have shown that K3P lies very close to the convex hull (+5 meV/atom), indicating its near-thermodynamic stability .
-
When using the rSCAN functional, K3P was found to be thermodynamically stable, lying almost precisely on the existing tie-line between K5P4 and K .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume